molecular formula C13H23NO4 B13516780 Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate

Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate

Cat. No.: B13516780
M. Wt: 257.33 g/mol
InChI Key: JTTLVKBYFKMWOI-JTQLQIEISA-N
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Description

Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate (molecular formula: C₁₃H₂₃NO₄, molecular weight: 265.33 g/mol) is a chiral oxazolidine derivative featuring a tert-butyl carbamate group and a 3-oxopropyl side chain at the C4 position. The (4S) stereochemistry is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. Its synthesis involves multi-step protocols, including reduction of precursor aldehydes (e.g., tert-butyl (4R)-4-formyl derivatives using LiAlH₄) followed by Wittig reactions with ethyl (triphenylphosphoranylidene)acetate to introduce the 3-oxopropyl moiety . Structural confirmation relies on ¹H-NMR, MS (ESI), and chromatographic purity (>95%) .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h8,10H,6-7,9H2,1-5H3/t10-/m0/s1

InChI Key

JTTLVKBYFKMWOI-JTQLQIEISA-N

Isomeric SMILES

CC1(N([C@H](CO1)CCC=O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CCC=O)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl (4S)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and room temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles like amines or thiols replace the oxopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products Formed

    Oxidation: Oxazolidinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to form stable complexes with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of tert-butyl-protected oxazolidine derivatives. Key analogues and their distinguishing features are summarized below:

Compound Key Substituents Stereochemistry Synthesis Method Applications Ref.
Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate 3-oxopropyl (4S) LiAlH₄ reduction → Wittig reaction with ethyl (triphenylphosphoranylidene)acetate Chiral auxiliary, drug intermediates
Tert-butyl (4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 3-aminopropyl (4R) Hydrogenation of benzylamine adducts using Pd/C Peptide synthesis
Tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Formyl (4S) DIBAL-H reduction of ester precursors Aldehyde intermediate for C–C bond formation
Tert-butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate Isopropyl, 2,5-dioxo (4S) Condensation with isopropyl groups under basic conditions β-lactam analogues

Key Observations:

Reactivity Differences: The 3-oxopropyl group in the target compound is more electrophilic than the 3-aminopropyl analogue, enabling diverse nucleophilic additions (e.g., with benzylamine to form protected amines) . The formyl derivative serves as a versatile intermediate for Wittig or Grignard reactions, whereas the 2,5-dioxo variant exhibits rigidity useful in constrained peptide design .

Stereochemical Impact :

  • The (4S) configuration ensures compatibility with enzymatic resolution methods, as seen in the synthesis of indole derivatives (e.g., tert-butyl (S)-2,2-dimethyl-4-((1-tosyl-1H-indol-3-yl)methyl)-oxazolidine-3-carboxylate) .

Synthetic Flexibility: Hydrogenation (e.g., Pd/C in EtOH) selectively reduces unsaturated bonds in analogues like tert-butyl (4S)-4-[1-(benzylamino)-3-ethoxy-3-oxopropyl] derivatives, yielding amino-functionalized products .

Data Table: Physical and Spectral Properties

Property Target Compound Formyl Derivative Aminopropyl Analogue
Molecular Formula C₁₃H₂₃NO₄ C₁₁H₁₉NO₄ C₁₃H₂₆N₂O₃
MS (ESI) m/z 265.33 [M+H]+ 230.2 [M+H]+ 258.36 [M+H]+
¹H-NMR (δ, ppm) 1.44 (s, 9H, tert-butyl), 2.55 (m, 2H) 9.65 (s, 1H, CHO) 1.38 (s, 9H), 2.80 (m, 2H, NH₂)

Research Significance and Gaps

  • Applications: The compound’s 3-oxopropyl group is pivotal in synthesizing prostaglandin analogues and β-amino alcohol precursors .
  • Limitations: Limited data on its thermal stability or toxicity profiles compared to analogues like the 2,5-dioxo derivative .
  • Future Directions: Exploration of its use in organocatalysis or as a ligand in transition-metal complexes is warranted.

Biological Activity

Tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate, with CAS number 144090-56-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves several steps including the formation of oxazolidine derivatives through reactions involving appropriate starting materials such as oxalyl chloride and tert-butyl esters. The general reaction conditions include the use of solvents like dichloromethane and dimethyl sulfoxide at controlled temperatures to ensure high yields and purity of the final product .

Antimicrobial Properties

Recent studies have indicated that compounds related to oxazolidines exhibit significant antimicrobial activity. For instance, derivatives similar to tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine have shown moderate to good activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

Research has demonstrated that oxazolidine derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine were evaluated for their cytotoxic effects on HeLa cells and other tumor cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, oxazolidine derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can reduce pro-inflammatory cytokines and oxidative stress markers in various cell models. This suggests a potential therapeutic role in inflammatory diseases .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated moderate activity against Gram-positive bacteria; effective in inhibiting growth at concentrations as low as 50 µM.
Cytotoxicity AssessmentShowed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value lower than standard treatments like doxorubicin.
Anti-inflammatory ResearchReduced levels of TNF-alpha and IL-6 in RAW264.7 macrophages, indicating potential for treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (4S)-2,2-dimethyl-4-(3-oxopropyl)-1,3-oxazolidine-3-carboxylate, and what key reaction conditions are involved?

The synthesis typically involves multi-step protocols, leveraging tert-butyl carbamate precursors and functionalized alkyne or allyl reagents. For example, a palladium-catalyzed cyclization strategy (General Procedure B) can be employed, starting with tert-butyl (2,2,2-trifluoro-1-((2-methylallyl)oxy)ethyl)carbamate and bromoethynyl-triisopropylsilane. Key conditions include:

  • Reagents : Triisopropylsilyl-protected alkynes, palladium catalysts.
  • Purification : Column chromatography (SiO₂, pentane:DCM gradients) .
  • Yield : ~60–66% as a yellow oil, with diastereomeric ratios (dr) >20:1 confirmed via ¹H NMR .

Q. How is the stereochemical configuration of the (4S)-center confirmed in synthetic products?

Stereochemical assignment relies on advanced spectroscopic techniques:

  • ROESY NMR : Correlates spatial proximity of protons to confirm relative configuration .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous tert-butyl pyrazolo-pyridine carboxylates .
  • HPLC with chiral columns : Quantifies enantiomeric excess (e.g., 95% ee achieved in related spirocyclic derivatives) .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in the synthesis of (4S)-configured oxazolidine derivatives?

Enantioselective synthesis can be achieved via:

  • Iridium catalysis : Enables regioselective amination (e.g., 98% yield, 95% ee in spirocyclic analogs under DMF at 70°C) .
  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to control stereochemistry during cyclization .
  • Kinetic resolution : Selective crystallization or enzymatic methods to isolate desired enantiomers .

Q. How do competing reaction pathways impact yield and purity, and how can these be mitigated?

Competing pathways (e.g., over-oxidation, epimerization) arise due to the reactivity of the 3-oxopropyl group and oxazolidine ring. Mitigation strategies include:

  • Temperature control : Lower temperatures (<0°C) suppress side reactions during nucleophilic additions .
  • Protecting groups : Triisopropylsilyl (TIPS) groups stabilize alkynes during Pd-catalyzed steps .
  • Purification optimization : Gradient elution in column chromatography (e.g., pentane:Et₂O 99:1 to 95:5) isolates target compounds from byproducts .

Q. What precautions are necessary to preserve the 3-oxopropyl group during functionalization?

The 3-oxopropyl moiety is prone to reduction or nucleophilic attack. Key precautions:

  • Avoid strong reducing agents : Use selective reductants (e.g., NaBH₄ instead of LiAlH₄) to prevent ketone reduction .
  • Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation .
  • Low-temperature storage : Stabilizes the compound against thermal degradation .

Contradiction Analysis

Discrepancies in reported yields (e.g., 60% vs. 98%) may stem from:

  • Catalyst efficiency : Palladium vs. iridium catalysts impact reaction rates and selectivity .
  • Substrate scope : Bulky substituents (e.g., TIPS groups) hinder reactivity in Pd systems .
  • Purification losses : Column chromatography efficiency varies with compound polarity .

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